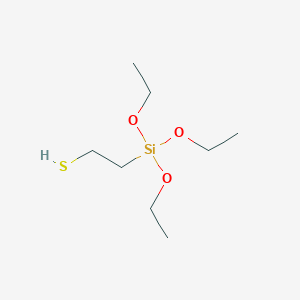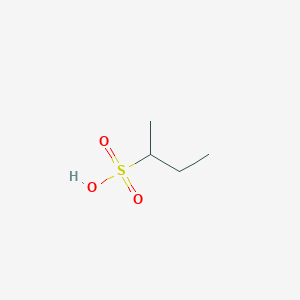
乙酸钠
描述
羟基丙酮,也称为乙酰醇,是一种有机化合物,化学式为 CH₃C(O)CH₂OH。它是最简单的羟基酮,由丙酮上的伯醇取代基组成。 这种无色、可蒸馏的液体以其甜味而闻名,并用于各种化学反应和工业应用 .
科学研究应用
作用机制
羟基丙酮的确切作用机制尚不清楚,但据信它充当辅酶,促进酶催化。它在合成能量、氨基酸和其他重要分子中发挥作用。 此外,羟基丙酮参与肾上腺素和皮质醇等激素的产生和调节 .
生化分析
Biochemical Properties
Sodium Diacetate plays a role in biochemical reactions, particularly in food preservation and flavoring. It has antimicrobial properties, which are attributed to its ability to lower the pH of the environment, inhibiting the growth of molds and bacteria . In the context of alfalfa silage, Sodium Diacetate has been shown to interact with various bacteria, influencing the fermentation process and aerobic stability .
Cellular Effects
Sodium Diacetate can influence cell function by altering the pH environment. For instance, in meat products, Sodium Diacetate can lower the pH on the surface, inhibiting the growth of molds and bacteria, including some major foodborne pathogens . It also has an impact on gene expression, as it can influence the microbial diversity in food products .
Molecular Mechanism
The mechanism of action of Sodium Diacetate is primarily through its acidity. As a salt of acetic acid, it dissociates in solution to form acetate, sodium, and hydrogen ions . This increases the concentration of hydrogen ions, thereby lowering the pH and creating an environment that is unfavorable for the growth of certain microorganisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium Diacetate can change over time. For example, in a study on alfalfa silage, Sodium Diacetate was found to improve the aerobic stability of the silage over a period of 45 days of ensiling followed by 7 days of aerobic exposure .
Transport and Distribution
Sodium Diacetate, being a salt, is freely soluble in water Once in solution, it dissociates into sodium, acetate, and hydrogen ions, which can then be transported and distributed within cells and tissues
准备方法
合成路线和反应条件: 羟基丙酮可以通过多种方法合成:
甘油脱水: 这是常见的工业方法,其中甘油脱水产生羟基丙酮.
溴丙酮的取代反应: 在实验室环境中,羟基丙酮可以通过溴丙酮的取代反应合成.
1,2-丙二醇的气相脱氢: 使用碱土金属氧化物作为催化剂,1,2-丙二醇进行气相脱氢产生羟基丙酮.
工业生产方法: 羟基丙酮的工业生产主要涉及甘油的脱水,甘油是生物柴油生产的副产物。 这种方法因其简单性和成本效益而受到青睐 .
化学反应分析
羟基丙酮会经历各种化学反应,包括:
氧化: 羟基丙酮可以被氧化形成醋酸和甲酸等化合物。
还原: 它可以被还原产生 1,2-丙二醇。
醛醇缩合: 在碱性条件下,羟基丙酮会发生快速醛醇缩合.
聚合: 它可以通过快速聚合形成半缩醛环状二聚体.
常用试剂和条件:
氧化剂: 高锰酸钾、三氧化铬。
还原剂: 硼氢化钠、氢化铝锂。
碱性条件: 氢氧化钠、氢氧化钾。
主要形成的产物:
氧化产物: 醋酸、甲酸。
还原产物: 1,2-丙二醇。
醛醇缩合产物: 取决于反应条件的不同,会产生各种醛醇产物。
相似化合物的比较
羟基丙酮因其简单的羟基酮结构而独一无二。类似的化合物包括:
丙酮: 缺少羟基丙酮中存在的羟基。
1,2-丙二醇: 羟基丙酮的还原产物。
羟基丙酮因其在各种化学反应中的多功能性和其在不同领域的广泛应用而脱颖而出。
属性
IUPAC Name |
disodium;diacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.2Na/c2*1-2(3)4;;/h2*1H3,(H,3,4);;/q;;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGYRRGJRBEUFK-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Na2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White, hygroscopic crystalline solid with an acetic odour, White solid; [Merck Index] White powder with an odor of vinegar; [MSDSonline] | |
| Record name | SODIUM DIACETATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Sodium diacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7097 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
SOLUBILITY IN WATER: 1 G/ML, Slightly soluble in alcohol; insoluble in ether | |
| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 14th Edition. John Wiley & Sons, Inc. New York, NY 2001., p. 1010 | |
| Record name | SODIUM DIACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/736 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder, CRYSTALLINE SOLID | |
CAS No. |
126-96-5 | |
| Record name | SODIUM DIACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/736 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















